Cas no 2287333-25-7 ([3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol)
![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol structure](https://nl.kuujia.com/scimg/cas/2287333-25-7x500.png)
2287333-25-7 structure
Productnaam:[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol Chemische en fysische eigenschappen
Naam en identificatie
-
- [3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 2287333-25-7
- EN300-6760462
- [3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol
-
- Inchi: 1S/C12H12ClFO/c13-9-3-8(1-2-10(9)14)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2
- InChI-sleutel: HYYYIHJXVUPHDO-UHFFFAOYSA-N
- LACHT: ClC1=C(C=CC(=C1)C12CC(CO)(C1)C2)F
Berekende eigenschappen
- Exacte massa: 226.0560709g/mol
- Monoisotopische massa: 226.0560709g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 261
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 20.2Ų
- XLogP3: 2.8
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6760462-0.25g |
[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287333-25-7 | 95.0% | 0.25g |
$1315.0 | 2025-03-13 | |
Enamine | EN300-6760462-0.5g |
[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287333-25-7 | 95.0% | 0.5g |
$1372.0 | 2025-03-13 | |
Enamine | EN300-6760462-0.05g |
[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287333-25-7 | 95.0% | 0.05g |
$1200.0 | 2025-03-13 | |
Enamine | EN300-6760462-1.0g |
[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287333-25-7 | 95.0% | 1.0g |
$1429.0 | 2025-03-13 | |
Enamine | EN300-6760462-5.0g |
[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287333-25-7 | 95.0% | 5.0g |
$4143.0 | 2025-03-13 | |
Enamine | EN300-6760462-0.1g |
[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287333-25-7 | 95.0% | 0.1g |
$1257.0 | 2025-03-13 | |
Enamine | EN300-6760462-10.0g |
[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287333-25-7 | 95.0% | 10.0g |
$6144.0 | 2025-03-13 | |
Enamine | EN300-6760462-2.5g |
[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287333-25-7 | 95.0% | 2.5g |
$2800.0 | 2025-03-13 |
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol Gerelateerde literatuur
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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